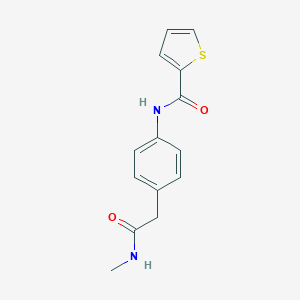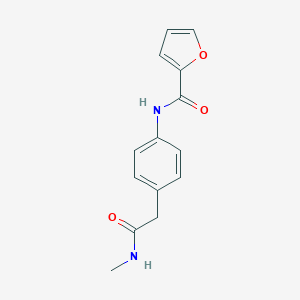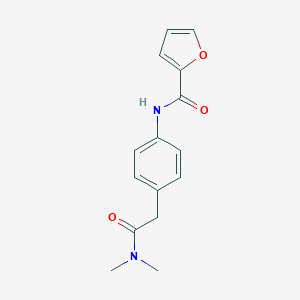![molecular formula C14H18N2O2 B349786 N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide CAS No. 1060281-48-2](/img/structure/B349786.png)
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide” is a chemical compound. It is an organic building block containing an isocyanate group . It is also known as 4-isocyanato-N,N-dimethylaniline .
Synthesis Analysis
The synthesis of similar compounds often involves a three-step reaction . The introduction of dimethylanilinoethenyl moiety at position 3 of the quinoxaline system was achieved in good yields by fusion of 3-methyl derivatives with 4-(dimethylamino)benzaldehyde at 220°C in the presence of catalytic amounts of acetic anhydride and pyridine .Molecular Structure Analysis
The molecular structure of this compound can be characterized by spectral techniques such as 1H NMR, 13C NMR, FT-IR, and GCMS . Single-crystal X-ray diffraction studies can also confirm the formation of the title compounds .Chemical Reactions Analysis
The mechanism of hydrolysis of 4-(dimethylamino)phenyl isocyanate has been studied . The introduction of dimethylanilinoethenyl moiety at positions 6 and 7 was achieved by Heck reaction of p-dimethylaminovinylbenzene with 6- or 7-bromoquinoxalines in the presence of palladium acetate .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For instance, the freezing point, density, and refractive index of 4-(Dimethylamino)phenyl isocyanate are 311.15K, 1.1436g/cm^3, and 1.5600 respectively . The HOMO–LUMO energy gap of the studied compound was found to be 2.806 eV indicating stiff and smooth nature of the titled molecule .Aplicaciones Científicas De Investigación
Antitumor Potential
N-{4-[2-(Dimethylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide and its derivatives have been explored for their potential as antitumor agents. One study synthesized a series of phenyl-substituted derivatives and evaluated their in vivo antitumor activity. This research aimed to find compounds with lower DNA association constants, as lower DNA binding ability is associated with decreased toxicity. The study found that the positioning of substituents significantly affected the DNA intercalative binding and, consequently, the biological activity of the compounds. Notably, a 4'-aza derivative showed superior efficacy in solid tumor models, indicating the potential of such compounds in cancer therapy (Atwell, Baguley, & Denny, 1989).
Larvicidal Properties
Another area of research involves the synthesis and evaluation of cyclopropylcarboxamides related to cis-permethrin for their larvicidal properties. A study synthesized several carboxamide derivatives and tested them against mosquito larvae. These compounds, including those with N-(substituted)phenyl groups, were synthesized from permethrin acid and arylamines. The study identified compounds with significant larvicidal activity, contributing to the development of new pest control agents (Taylor, Hall, & Vedres, 1998).
Structural Studies
Structural studies of similar compounds, like trans-1-Cyano-2-phenylcyclopropanecarboxamide, have provided insights into their molecular conformations. These studies are crucial for understanding the interactions of such compounds with biological targets. For instance, the analysis of the title compound revealed specific hydrogen-bonded dimer formations, which could influence the biological activity of related compounds (Cativiela, Díaz-de-Villegas, Galvez, & Lopez, 1995).
NMDA Receptor Antagonists
Research has also explored the derivatives of N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide as NMDA receptor antagonists. Milnacipran, a clinically useful antidepressant, and its derivatives were evaluated for their binding affinity to the NMDA receptor. These studies contribute to the understanding of the therapeutic potential of these compounds in neuroprotective and antidepressant treatments (Shuto, Takada, Mochizuki, Tsujita, Hase, Ono, Shibuya, & Matsuda, 1995).
Mecanismo De Acción
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Propiedades
IUPAC Name |
N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-16(2)13(17)9-10-3-7-12(8-4-10)15-14(18)11-5-6-11/h3-4,7-8,11H,5-6,9H2,1-2H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIQZLJGIWQZSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B349720.png)
![2-methyl-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B349740.png)
![N-cyclohexyl-4-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B349748.png)


![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide](/img/structure/B349783.png)

![2-fluoro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B349800.png)
![4-methoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B349804.png)
![4-fluoro-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B349832.png)
![4-chloro-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B349857.png)
![3-methyl-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B349859.png)
![2-methoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B349902.png)
![N-methyl-4-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B349904.png)